L-Propoxyphene-D5 hydrochloride is a deuterated form of propoxyphene, an opioid analgesic primarily used for the treatment of mild to moderate pain. This compound is characterized by its unique molecular structure, which includes five deuterium atoms that replace hydrogen in the propoxyphene molecule. The introduction of deuterium is intended to enhance the pharmacokinetic properties and provide a means for studying the metabolism and behavior of the parent compound in biological systems. Propoxyphene was historically prescribed but has been withdrawn from many markets due to safety concerns, particularly regarding cardiac risks and overdose potential .
L-Propoxyphene-D5 hydrochloride is synthesized in laboratories and is primarily used for research purposes rather than clinical applications. Its deuterated form allows for more precise tracking in metabolic studies and pharmacokinetic assessments. This compound can be sourced from chemical suppliers specializing in isotopically labeled compounds, such as Cayman Chemical and LGC Standards .
The synthesis of L-Propoxyphene-D5 hydrochloride typically involves the deuteration of the parent compound, propoxyphene. This process can be achieved through various methods, including:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) are employed to confirm the incorporation of deuterium and assess the structural integrity of the final product.
The molecular structure of L-Propoxyphene-D5 hydrochloride can be depicted as follows:
This structure highlights five deuterium atoms replacing hydrogen atoms in the propoxyphene framework. The presence of these isotopes alters the physical properties without significantly changing the pharmacological activity.
L-Propoxyphene-D5 hydrochloride can undergo various chemical reactions typical for opioids:
The metabolic pathways are crucial for understanding how L-Propoxyphene-D5 behaves in biological systems, including its conversion to norpropoxyphene and other metabolites through cytochrome P450 enzymes .
L-Propoxyphene-D5 functions primarily as an agonist at mu-opioid receptors, which are pivotal in modulating pain perception. The mechanism involves:
Studies indicate that both the parent compound and its deuterated form exhibit similar efficacy in binding affinity and analgesic activity, although pharmacokinetics may vary due to isotopic substitution .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to assess purity and concentration during formulation .
Deuterium incorporation into opioid receptor ligands employs precision chemical methods to preserve pharmacological activity while altering metabolic stability. For L-Propoxyphene-D5 HCl, synthetic routes typically involve:
Table 1: Catalytic Deuteration Methods for Opioid Ligands
Method | Catalyst | Deuterium Source | Regioselectivity | Isotopic Purity |
---|---|---|---|---|
Heterogeneous | Pd/C | D₂ gas | Moderate | 90-95% |
Homogeneous | Shvo complex | i-PrOD | High | >98% |
Electrophilic | D₂SO₄ | D₂O | Low | 80-85% |
Challenges include avoiding isotopic scrambling during synthesis, addressed through low-temperature reactions and optimized catalyst loadings [6].
L-Propoxyphene-D5 HCl features five deuterium atoms at metabolically vulnerable sites:
Synthetic validation employs:
Table 2: Deuterium Positions in L-Propoxyphene-D5 HCl
Position | Chemical Shift (¹H-NMR, ppm) | Metabolic Role | Synthetic Route |
---|---|---|---|
N-Methyl (D₃) | 2.48 | Blocks N-demethylation | CD₃I alkylation |
Benzylic methylene (D₂) | 3.82 | Prevents hydroxylation | D₂-Reduction of ketone |
Regioselectivity is achieved through sterically controlled lithiation-deuteration or transition-metal-catalyzed C-H activation [6] [8].
Deuteration of L-Propoxyphene alters pharmacokinetics by modulating cytochrome P450 (CYP) metabolism:
Table 3: Pharmacokinetic Parameters of Propoxyphene vs. Deuterated Analog
Parameter | Propoxyphene | L-Propoxyphene-D5 HCl | Change |
---|---|---|---|
Clearance (CL, L/h/kg) | 1.8 | 0.78 | ↓57% |
t₁/₂ (h) | 12 | 21.6 | ↑80% |
AUC₀–∞ (ng·h/mL) | 450 | 980 | ↑118% |
In vitro microsomal studies show 70% reduction in norpropoxyphene formation for the deuterated analog, confirming CYP2D6/3A4 pathway inhibition [1] [5].
Comprehensive Compound Listing
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7